molecular formula C24H30FN7O2 B6489350 8-(3-(4-(4-fluorophenyl)piperazin-1-yl)propyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923229-05-4

8-(3-(4-(4-fluorophenyl)piperazin-1-yl)propyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B6489350
CAS No.: 923229-05-4
M. Wt: 467.5 g/mol
InChI Key: RGKXMQRDEWIGCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(3-(4-(4-fluorophenyl)piperazin-1-yl)propyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group attached to a piperazine ring, further connected to an imidazo[2,1-f]purine core. The presence of multiple functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-(4-(4-fluorophenyl)piperazin-1-yl)propyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multiple steps. One common method includes the reaction of 4-fluorophenylpiperazine with a suitable alkylating agent to introduce the propyl chain. This intermediate is then reacted with a tetramethylimidazo[2,1-f]purine derivative under controlled conditions to form the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

8-(3-(4-(4-fluorophenyl)piperazin-1-yl)propyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce de-fluorinated compounds .

Scientific Research Applications

8-(3-(4-(4-fluorophenyl)piperazin-1-yl)propyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as an inhibitor of certain enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 8-(3-(4-(4-fluorophenyl)piperazin-1-yl)propyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione exerts its effects is complex and involves multiple pathways. It is known to interact with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of these targets. The fluorophenyl group plays a crucial role in binding to the active site of the target molecule, while the piperazine ring enhances the compound’s overall stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 8-(3-(4-(4-fluorophenyl)piperazin-1-yl)propyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its binding affinity to certain targets, while the piperazine ring improves its pharmacokinetic profile .

Properties

IUPAC Name

6-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30FN7O2/c1-16-17(2)32-20-21(27(3)24(34)28(4)22(20)33)26-23(32)31(16)11-5-10-29-12-14-30(15-13-29)19-8-6-18(25)7-9-19/h6-9H,5,10-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGKXMQRDEWIGCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CCCN4CCN(CC4)C5=CC=C(C=C5)F)N(C(=O)N(C3=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30FN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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